2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide
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Overview
Description
2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a sulfamoyl group, and a morpholine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and sulfamoyl intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s structure and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular function, making it a valuable tool for studying biological processes and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
- 2-(4-methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione
- 2-(4-bromo-phenyl)-1-morpholin-4-yl-ethanethione
Uniqueness
Compared to these similar compounds, 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry .
Properties
Molecular Formula |
C21H27N3O5S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C21H27N3O5S/c1-17-15-19(30(26,27)23-18-5-3-2-4-6-18)7-8-20(17)29-16-21(25)22-9-10-24-11-13-28-14-12-24/h2-8,15,23H,9-14,16H2,1H3,(H,22,25) |
InChI Key |
SDCLMHOTSVETJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
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